1-(2-Fluoro-4-methylphenyl)prop-2-enylamine
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Overview
Description
1-(2-Fluoro-4-methylphenyl)prop-2-enylamine is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine group
Preparation Methods
The synthesis of 1-(2-Fluoro-4-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and allylamine.
Reaction Conditions: The key reaction involves the condensation of 2-fluoro-4-methylbenzaldehyde with allylamine under basic conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of catalysts and controlled temperature and pressure to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-(2-Fluoro-4-methylphenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)prop-2-enylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)prop-2-enylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and the prop-2-enylamine group allows the compound to form specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(2-Fluoro-4-methylphenyl)prop-2-enylamine can be compared with other similar compounds, such as:
2-Fluoro-4-methylaniline: This compound lacks the prop-2-enylamine group and has different chemical properties and applications.
4-Fluoro-2-methylphenylamine: The position of the fluorine and methyl groups is reversed, leading to different reactivity and biological activity.
2-Fluoro-4-methylphenethylamine: This compound has an ethyl group instead of a prop-2-enylamine group, resulting in different chemical behavior and applications
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h3-6,10H,1,12H2,2H3 |
InChI Key |
SOLNTMCIYSXTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C=C)N)F |
Origin of Product |
United States |
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